molecular formula C19H14BrClN2O2S B4229824 3-allyl-6-bromo-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

3-allyl-6-bromo-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

Cat. No. B4229824
M. Wt: 449.7 g/mol
InChI Key: BBWUVEXQPHAGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-6-bromo-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored.

Mechanism of Action

The mechanism of action of 3-allyl-6-bromo-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been suggested that this compound may induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-allyl-6-bromo-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been shown to exhibit antitumor activity in vitro against various cancer cell lines. It has also been shown to inhibit the growth of human glioma cells and induce apoptosis in these cells. Additionally, this compound has been shown to have potential as a therapeutic agent for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-allyl-6-bromo-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone in lab experiments is its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 3-allyl-6-bromo-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone. One direction is to further investigate its mechanism of action and potential targets in cancer cells. Another direction is to explore its potential as a therapeutic agent for other diseases, such as Parkinson's disease. Additionally, further studies are needed to evaluate the toxicity and safety of this compound in vivo.

Scientific Research Applications

3-allyl-6-bromo-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been studied for its potential applications in scientific research. It has been shown to exhibit antitumor activity in vitro against various cancer cell lines, including lung, breast, and colon cancer cells. It has also been shown to inhibit the growth of human glioma cells and induce apoptosis in these cells. Additionally, this compound has been studied for its potential as a therapeutic agent for Alzheimer's disease.

properties

IUPAC Name

6-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN2O2S/c1-2-9-23-18(25)15-10-13(20)5-8-16(15)22-19(23)26-11-17(24)12-3-6-14(21)7-4-12/h2-8,10H,1,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWUVEXQPHAGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=CC(=C2)Br)N=C1SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.